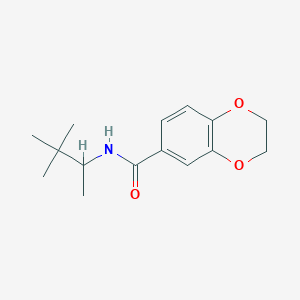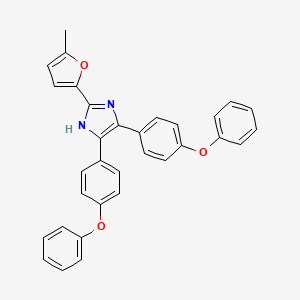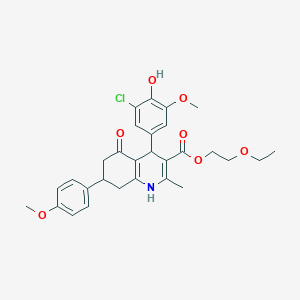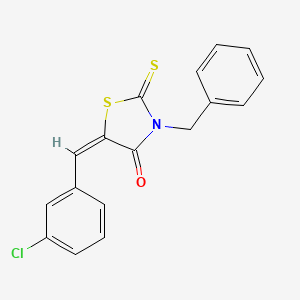![molecular formula C19H22N2O2 B5033487 N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5033487.png)
N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide, commonly known as IMB-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMB-5 is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mécanisme D'action
IMB-5 acts as a competitive inhibitor of N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide, binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This results in increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. IMB-5 has also been shown to regulate lipid metabolism and reduce inflammation, further supporting its potential therapeutic applications.
Biochemical and Physiological Effects:
In vitro studies have shown that IMB-5 increases insulin-stimulated glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have demonstrated that IMB-5 improves glucose tolerance and insulin sensitivity in obese and diabetic animal models. IMB-5 has also been shown to reduce body weight and adiposity in obese mice fed a high-fat diet. These findings suggest that IMB-5 has the potential to be a novel therapeutic agent for the treatment of type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IMB-5 is its high selectivity for N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide, which reduces the risk of off-target effects. IMB-5 is also stable and easy to synthesize, making it suitable for use in large-scale experiments. However, one of the limitations of IMB-5 is its low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on IMB-5. One area of interest is the development of more potent and selective N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide inhibitors based on the structure of IMB-5. Another area of research is the investigation of the effects of IMB-5 on other metabolic pathways and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of IMB-5 as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Méthodes De Synthèse
The synthesis of IMB-5 involves the reaction of 2-amino-6-isopropyl-4-methylphenol with 2-bromoacetylbenzamide in the presence of a base. The resulting intermediate is then treated with sodium hydride and trifluoroacetic acid to yield the final product. The synthesis of IMB-5 has been optimized to obtain high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
IMB-5 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide is known to negatively regulate insulin signaling, and inhibition of this compound has been shown to improve insulin sensitivity and glucose homeostasis. IMB-5 has been shown to be a potent and selective inhibitor of this compound, making it a promising candidate for the development of novel anti-diabetic and anti-obesity drugs.
Propriétés
IUPAC Name |
N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)16-11-7-8-14(3)18(16)21-17(22)12-20-19(23)15-9-5-4-6-10-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHIBRVPGLDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5033420.png)
![3-(aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5033425.png)


![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5033442.png)
![4-allyl-1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxybenzene](/img/structure/B5033454.png)




![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![2-({[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B5033503.png)
![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)
